(9H-Fluoren-9-YL)methyl 2,4-dichloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate
Descripción
“(9H-Fluoren-9-YL)methyl 2,4-dichloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate” (hereafter referred to as the target compound) is a heterocyclic organic molecule featuring a fused pyrrolo-pyrimidine core with two chlorine substituents at positions 2 and 2. The 9H-fluoren-9-ylmethyl (Fmoc) group at the carboxylate position suggests its utility as a protected intermediate in peptide synthesis or medicinal chemistry. Key structural attributes include:
- Molecular formula: Likely C₂₃H₁₆Cl₂N₃O₂ (inferred from analogous compounds in ).
- Key functional groups: Dichlorinated pyrrolo-pyrimidine ring, Fmoc-protected carboxylate.
- Applications: Potential use in solid-phase synthesis due to the Fmoc group’s stability under basic conditions and selective deprotection .
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl 2,4-dichloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O2/c22-19-16-9-26(10-18(16)24-20(23)25-19)21(27)28-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,17H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHGOSCKKDVTGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590486 | |
| Record name | (9H-Fluoren-9-yl)methyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903129-86-2 | |
| Record name | (9H-Fluoren-9-yl)methyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Construction of the Pyrrolo[3,4-d]pyrimidine Core
The pyrrolo[3,4-d]pyrimidine ring is typically synthesized via cyclization reactions involving substituted pyrimidine precursors. A common approach involves:
- Starting from halogenated pyrimidine derivatives such as 5-bromo-2-chloro-N-substituted pyrimidine-4-amine.
- Coupling with acrylic acid or substituted propiolates to introduce the carboxylic acid functionality adjacent to the pyrimidine ring.
- Intramolecular cyclization to form the fused pyrrole ring.
Recent advances have demonstrated a nickel-catalyzed coupling of 5-bromo-2-chloro-N-cyclopentyl pyrimidine-4-amine with acrylic acid under mild conditions, avoiding expensive palladium catalysts and improving yields. This method involves:
| Step | Reaction Type | Reagents/Catalysts | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Nickel-catalyzed coupling | Nickel salt (e.g., NiCl2), Cu(I) halide, organic ligand, acrylic acid | 50-80 °C, dropwise addition of acrylic acid | Formation of 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid intermediate |
| 2 | Intramolecular cyclization | Cu(I) halide catalyst, base (organic/inorganic), organic solvent | 50-110 °C | Formation of 2-chloro-7-cyclopentyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid |
| 3 | Oxidative dehydrogenation | DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) | 20-70 °C | Formation of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid |
This synthetic route is advantageous due to lower cost, higher yield, and avoidance of palladium catalysts.
Detailed Preparation Procedure (Illustrative)
| Step | Procedure Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Nickel-catalyzed coupling : Mix 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, nickel salt catalyst, cuprous halide, organic ligand, and base in solvent (e.g., DMF). Add acrylic acid dropwise below 65 °C, then heat to 50-80 °C. | NiCl2 or NiBr2, CuI or CuCl, triphenylphosphine or other ligand, triethylamine, DMF, acrylic acid | Controlled addition minimizes side reactions; molar ratio of pyrimidine to acrylic acid 1:1 to 1:5 |
| 2 | Intramolecular cyclization : Dissolve intermediate in organic solvent (DMF or DMSO), add catalyst (CuCl or CuBr) and base (K2CO3 or triethylamine), heat at 50-110 °C to promote cyclization. | CuCl, K2CO3 or organic base, DMF or DMSO | Efficient ring closure forms dihydro-pyrrolo-pyrimidine intermediate |
| 3 | Oxidative dehydrogenation : Treat cyclized intermediate with DDQ in solvent (THF or dichloromethane) at 20-70 °C to aromatize the ring system. | DDQ, THF or DCM, 20-70 °C | Aromatization completes pyrrolo[3,4-d]pyrimidine core |
| 4 | Esterification : React carboxylic acid with (9H-fluoren-9-yl)methanol or activated derivative using coupling agents (DCC/EDC) in anhydrous solvent under inert atmosphere. | (9H-fluoren-9-yl)methanol, DCC or EDC, base (e.g., DMAP), DCM, 0 °C to RT | Protects carboxyl group, facilitating purification and further reactions |
Research Findings and Optimization Notes
- Catalyst Selection: Nickel salts combined with cuprous halides provide a cost-effective and efficient catalytic system for coupling reactions, avoiding expensive palladium catalysts traditionally used.
- Ligand and Base Effects: Phosphine ligands such as triphenylphosphine and bases like triethylamine or diisopropylethylamine enhance coupling efficiency and selectivity.
- Temperature Control: Precise temperature control during acrylic acid addition and cyclization steps reduces side reactions and improves yields.
- Oxidation Step: DDQ is a mild and selective oxidant for dehydrogenation, providing high purity aromatic products.
- Esterification: Use of fluorenylmethyl protecting groups is well-established for carboxylates, allowing easy removal under mild conditions later in synthesis if needed.
Summary Table of Preparation Methods
| Stage | Reaction Type | Key Reagents/Catalysts | Conditions | Advantages |
|---|---|---|---|---|
| Pyrrolo[3,4-d]pyrimidine core formation | Nickel-catalyzed coupling + cyclization | NiCl2, CuI, acrylic acid, phosphine ligand, base | 50-110 °C, organic solvents | Low cost, high yield, palladium-free |
| Aromatization | Oxidative dehydrogenation | DDQ | 20-70 °C | Mild, selective oxidation |
| Carboxylate protection | Esterification | (9H-fluoren-9-yl)methanol, DCC/EDC, base | 0 °C to RT, anhydrous solvent | Stable protecting group |
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Oxidation: The major product of oxidation is typically the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can yield the corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted pyrrolopyrimidines.
Aplicaciones Científicas De Investigación
Antitumor Activity
One of the most notable applications of (9H-Fluoren-9-YL)methyl 2,4-dichloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate is its antitumor activity . Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines exhibit selective cytotoxicity against certain cancer cell lines. For instance, studies have shown that similar compounds demonstrate potent inhibitory effects on breast cancer cell lines such as MCF7 and MDA-N, with GI50 values indicating high selectivity and potency against resistant strains .
Antimicrobial Properties
In addition to its antitumor properties, (9H-Fluoren-9-YL)methyl 2,4-dichloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate has been investigated for its antimicrobial activity . Research has highlighted the potential of related compounds to act as inhibitors against Mycobacterium tuberculosis, specifically targeting the enoyl acyl carrier protein reductase (ENR), an essential enzyme for the fatty acid biosynthesis pathway in mycobacteria . This suggests that derivatives could be developed as novel treatments for tuberculosis and other resistant infections.
Case Studies and Research Findings
Several studies have documented the efficacy of pyrrolo[3,4-d]pyrimidine derivatives:
- Antitumor Selectivity : A study reported that specific derivatives exhibited significant selectivity against particular breast cancer cell lines while showing minimal activity against others, indicating their potential as targeted therapies .
- Tuberculosis Inhibition : Another research effort focused on synthesizing a series of compounds based on the pyrrolidine structure related to (9H-Fluoren-9-YL)methyl 2,4-dichloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate. These compounds demonstrated promising inhibitory effects against multi-drug resistant strains of Mycobacterium tuberculosis .
Summary Table of Applications
| Application Type | Description | Key Findings |
|---|---|---|
| Antitumor Activity | Inhibition of cancer cell proliferation | Selective cytotoxicity against MCF7 and MDA-N |
| Antimicrobial Activity | Inhibition of Mycobacterium tuberculosis | Effective against ENR involved in fatty acid synthesis |
| Mechanism | Inhibition of DHFR and other key enzymes | Reduces nucleotide synthesis in rapidly dividing cells |
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The pyrrolopyrimidine core is known to bind to various enzymes and receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Research Findings and Implications
Physicochemical Properties
- The Fmoc group contributes to high hydrophobicity (XLogP3 ≈ 4–5, inferred from ), which may limit aqueous solubility but enhance membrane permeability in drug candidates.
- The unsaturated pyrrolo-pyrimidine ring in the target compound likely increases planarity, favoring π-π stacking interactions in enzyme binding pockets.
Actividad Biológica
The compound (9H-Fluoren-9-YL)methyl 2,4-dichloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate is a member of the pyrrolo[3,4-d]pyrimidine family, which has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and structural data.
- Molecular Formula : CHClNO
- Molecular Weight : 412.27 g/mol
- CAS Number : 903129-86-2
Antiproliferative Properties
Research indicates that compounds within the pyrrolo[3,4-d]pyrimidine class exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study identified that derivatives of this compound demonstrated an effective inhibition of cell proliferation with varying EC values. The most potent derivative exhibited an EC of approximately 3.3 ± 1.2 µM , indicating strong antiproliferative effects compared to less effective variants with EC values around 23 ± 2 µM .
The mechanism by which these compounds exert their biological effects is hypothesized to involve interactions with cellular pathways related to cell cycle regulation and apoptosis. Specifically, studies suggest that halogen substitutions, such as the dichloro group in this compound, can enhance biological activity by modulating the electronic properties of the molecule .
Case Studies
- Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : A related study explored N-substituted pyrrolo[3,2-d]pyrimidines as selective inhibitors of DPP-IV, which plays a role in glucose metabolism. The findings suggested that specific substitutions could enhance inhibitory activity while reducing toxicity .
- DNA Interaction Studies : Investigations into the DNA binding affinity of this compound revealed potential for inducing DNA damage, which may contribute to its antiproliferative effects. However, proteomic analyses indicated no covalent protein targets were involved, suggesting a non-covalent interaction mechanism .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 412.27 g/mol |
| LogP | 3.82 |
| Polar Surface Area | 55.32 Å |
| Number of H-bond Acceptors | 5 |
| Number of H-bond Donors | 0 |
Q & A
Q. Example Protocol :
| Step | Reagents/Conditions | Purpose | Yield | Reference |
|---|---|---|---|---|
| 1 | 9-Fluorenylmethanol, DCC, DMAP, DCM | Ester protection | 75–85% | |
| 2 | POCl₃, reflux, 6–8 hrs | Dichlorination | 60–70% | |
| 3 | Pd/C, HCO₂H, 80°C | Reductive cyclization | 50–60% |
Advanced: How can competing side reactions during chlorination of pyrrolo-pyrimidine intermediates be controlled?
Answer:
Competing hydrolysis or over-chlorination can be mitigated by:
- Stoichiometric Control : Limiting POCl₃ to 2.2–2.5 equivalents to avoid excessive electrophilic substitution .
- Solvent Choice : Using anhydrous dioxane or toluene to suppress hydrolysis .
- Temperature Gradients : Gradual heating (40°C → 110°C) to stabilize intermediates, as seen in pyridazinone chlorination .
- Post-Reaction Quenching : Rapid cooling and neutralization with ice-water to isolate products before degradation .
Q. Data Contradiction Analysis :
- reports 85% yield using POCl₃/PCl₅, while notes 60% yield with POCl₃ alone. This suggests dual chlorinating agents enhance efficiency by reducing side-product formation .
Basic: What analytical techniques are essential for structural validation of this compound?
Answer:
Q. Example Characterization Data :
| Technique | Key Peaks/Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 4.35 (2H, CH₂-Fmoc), 7.25–8.10 (aromatic) | |
| HRMS | m/z 485.0921 ([M+H]⁺, calc. 485.0918) |
Advanced: How do electronic effects influence the reactivity of the dichloro-pyrrolo-pyrimidine core in cross-coupling reactions?
Answer:
The electron-withdrawing chloro groups activate the pyrimidine ring for nucleophilic substitution (SNAr) but may deactivate C-H arylation. Key strategies include:
- Catalytic Systems : Pd(PPh₃)₄ with CuI for Sonogashira coupling at C-7, leveraging chloro groups’ directing effects .
- Microwave Assistance : Accelerates Buchwald-Hartwig amination at C-2/C-4 positions (120°C, 30 mins) .
- Steric Shielding : Bulky ligands (e.g., XPhos) suppress unwanted dimerization during Suzuki-Miyaura reactions .
Q. Comparative Reactivity Table :
| Position | Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|---|
| C-2 | Amination | Pd₂(dba)₃, XPhos, 100°C | 70% | |
| C-4 | Alkynylation | Pd(PPh₃)₄, CuI, 80°C | 65% | |
| C-7 | Arylation | Pd(OAc)₂, SPhos, 120°C | 55% |
Advanced: How can computational modeling guide SAR studies for pyrrolo-pyrimidine derivatives?
Answer:
- Docking Studies : Predict binding to kinases (e.g., CDK9) by aligning the dichloro-pyrimidine core with ATP-binding pockets (Glide SP scoring) .
- DFT Calculations : Optimize substituent effects on HOMO/LUMO levels to tune electrophilicity .
- MD Simulations : Assess fluorenylmethyl group flexibility in solvent (e.g., water vs. DMSO) to optimize bioavailability .
Case Study :
In , compound 10b showed IC₅₀ = 38 nM against CDK9, validated by docking into the hinge region (RMSD = 1.2 Å) .
Basic: What purification strategies are effective for fluorenylmethyl-protected intermediates?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
